![molecular formula C13H10BrN3 B084524 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 13694-13-8](/img/structure/B84524.png)
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8BrN3 . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-RAMAN), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) can provide valuable information about the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can be determined using various techniques. For instance, its molecular weight is 235.08 g/mol . Other properties, such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity, can also be computed .Scientific Research Applications
Optoelectronic Applications
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine: has been studied for its potential in optoelectronic applications, particularly as a blue-emitting material for organic light-emitting diodes (OLEDs) . The compound’s ability to exhibit positive solvatochromism suggests its use in intramolecular charge transfer processes, which are crucial for the development of efficient electroluminescent materials. Its excellent thermal stability surpassing 355°C makes it a promising candidate for high-performance OLEDs that require materials with high thermal endurance .
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound serves as an important raw material and intermediate. Its structural framework is utilized in the synthesis of various drugs, leveraging its nitrogen-containing heterocyclic core, which is a common motif in many therapeutic agents . The bromophenyl group in particular offers a reactive site for further functionalization, enabling the creation of a diverse array of medicinal compounds.
Agrochemical Development
The compound’s role extends to the agrochemical sector, where it is used as an intermediate in the synthesis of pesticides and herbicides . Its structural properties allow for the development of compounds that can interact with specific biological targets in pests, providing a pathway for the creation of new, more effective agrochemicals.
Material Science
In material science, 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine contributes to the advancement of new materials with desirable properties such as enhanced stability and specific electronic attributes . Its incorporation into larger molecular frameworks can lead to materials with unique mechanical, thermal, or conductive properties, suitable for a wide range of applications.
Organic Synthesis
This compound is also significant in organic synthesis, where it can be used as a building block for the construction of complex molecules . Its reactive sites enable various chemical transformations, making it a versatile reagent for the synthesis of a broad spectrum of organic compounds, including other heterocyclic structures and multifunctional molecules.
Dyestuff Industry
In the dyestuff industry, the compound’s electron-rich aromatic heterocycle makes it a valuable component for the synthesis of dyes . The bromophenyl group can undergo various reactions to attach chromophores or auxochromes, leading to the development of dyes with specific color properties and affinities for different substrates.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Compounds with the imidazo[1,2-a]pyridine structure are known to exhibit diverse biological activities, suggesting that they may interact with multiple targets and induce various changes .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial properties, suggesting that they may interfere with the biochemical pathways essential for microbial growth and survival .
Pharmacokinetics
Compounds with the imidazo[1,2-a]pyridine structure are known for their wide range of applications in medicinal chemistry, suggesting that they may have favorable adme properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial properties, suggesting that they may exert their effects by inhibiting microbial growth .
Action Environment
It is known that the optical and electrochemical properties of compounds with the imidazo[1,2-a]pyridine structure are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
properties
IUPAC Name |
2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPJJWUVBXOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590186 | |
Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
CAS RN |
13694-13-8 | |
Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13694-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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